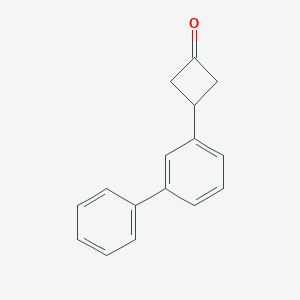

3-(3-Phenylphenyl)cyclobutan-1-one

Description

Properties

IUPAC Name |

3-(3-phenylphenyl)cyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c17-16-10-15(11-16)14-8-4-7-13(9-14)12-5-2-1-3-6-12/h1-9,15H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJYLYIQCHXGET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CC=CC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenylphenyl)cyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor. For instance, the reaction of 3-phenylpropanoic acid with a cyclizing agent under controlled conditions can yield the desired cyclobutanone derivative. The reaction typically requires a catalyst and may be carried out under inert gas to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylphenyl)cyclobutan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol derivative.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of cyclobutanol derivatives.

Substitution: Formation of halogenated or aminated phenyl derivatives.

Scientific Research Applications

3-(3-Phenylphenyl)cyclobutan-1-one has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Phenylphenyl)cyclobutan-1-one depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the context of its application, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Molecular Characteristics

The following table summarizes key structural features and molecular properties of 3-(3-Phenylphenyl)cyclobutan-1-one analogs:

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., Cl in 3-(3-Chlorophenyl)cyclobutan-1-one) increase electrophilicity of the ketone, enhancing reactivity in nucleophilic additions . Electron-donating groups (e.g., methoxy in 3-(2-Methoxyphenyl)cyclobutan-1-one) improve solubility in polar solvents but may reduce ring-strain-driven reactivity .

- Synthesis Methods: Nickel-catalyzed Negishi cross-coupling is employed for aryl-functionalized cyclobutanones (e.g., bromophenyl derivatives, yields up to 88%) . Oxime formation with benzoyl groups (e.g., 1k and 11 in ) enables further functionalization via cycloaddition or rearrangement.

Spectral and Analytical Data

3-(3-Chlorophenyl)cyclobutan-1-one :

3-(2-Methoxyphenyl)cyclobutan-1-one :

-

- Purity : ≥97% (HPLC), with applications as a "versatile small molecule scaffold" in drug discovery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3-Phenylphenyl)cyclobutan-1-one, and how can reaction conditions be optimized for higher yield?

- Methodology :

- Route 1 : Utilize Suzuki-Miyaura cross-coupling between 3-bromophenylboronic acid and cyclobutanone derivatives under palladium catalysis. Optimize solvent (e.g., THF or DMF), base (e.g., K₂CO₃), and temperature (80–100°C) to enhance coupling efficiency .

- Route 2 : Employ Friedel-Crafts acylation of biphenyl derivatives with cyclobutanone precursors using Lewis acids (e.g., AlCl₃) in dichloromethane. Monitor reaction progress via TLC and purify via column chromatography .

- Optimization : Use Design of Experiments (DoE) to test variables like catalyst loading, solvent polarity, and reaction time. Characterize products via NMR and HPLC to validate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodology :

- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to identify protons on the cyclobutanone ring (δ ~2.5–3.5 ppm) and aromatic protons (δ ~6.8–7.8 ppm). Compare with computed chemical shifts using DFT for validation .

- IR : Confirm carbonyl stretch (C=O) at ~1750–1780 cm⁻¹.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles, particularly for strained cyclobutanone rings .

Advanced Research Questions

Q. How can computational chemistry methods like DFT be applied to study the electronic structure and reactivity of this compound?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to compute HOMO/LUMO energies, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites .

- Transition State Analysis : Model ring-opening reactions (e.g., nucleophilic attack on the carbonyl) using QST2 or NEB methods to determine activation barriers .

- Solvent Effects : Apply implicit solvation models (e.g., PCM) to simulate reaction environments and compare with experimental kinetics .

Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR coupling constants vs. X-ray crystallography)?

- Methodology :

- Data Triangulation : Cross-validate NMR coupling constants (e.g., J values for cyclobutanone protons) with X-ray-derived dihedral angles. Use software like Mercury to overlay experimental and computed structures .

- Dynamic NMR : Perform variable-temperature NMR to detect conformational flexibility that may explain discrepancies .

- Synchrotron XRD : Collect high-resolution diffraction data to resolve ambiguities in bond lengths/angles .

Q. How does the steric and electronic environment of the cyclobutanone ring influence its reactivity in nucleophilic addition reactions?

- Methodology :

- Steric Analysis : Use molecular modeling (e.g., Avogadro) to calculate steric maps around the carbonyl group. Compare reactivity with less-strained ketones (e.g., cyclohexanone) in nucleophilic additions (e.g., Grignard reactions) .

- Kinetic Studies : Monitor reaction rates under controlled conditions (e.g., UV-Vis spectroscopy) to correlate ring strain with activation energy .

Q. What experimental approaches can be used to determine the crystal structure of this compound, and what challenges might arise?

- Methodology :

- Crystallization : Screen solvents (e.g., ethanol/water mixtures) via slow evaporation. Use seeding techniques to improve crystal quality .

- Data Collection : Employ Cu-Kα radiation (λ = 1.5418 Å) for small crystals. Address challenges like twinning or disorder by refining structures with SHELXL .

- Validation : Cross-check R-factors and residual electron density maps to ensure structural accuracy .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

- Methodology :

- Thermogravimetric Analysis (TGA) : Perform TGA under inert atmosphere (N₂) to measure decomposition onset temperatures. Compare with literature values and assess purity via DSC .

- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to derive activation energy (Eₐ) from non-isothermal data. Reconcile discrepancies by standardizing heating rates and sample masses .

Safety and Handling

Q. What laboratory safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification steps .

- Spill Management : Absorb spills with diatomaceous earth; dispose as halogenated waste if halogenated solvents are used .

- Storage : Store in amber vials under inert gas (Ar) at –20°C to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.